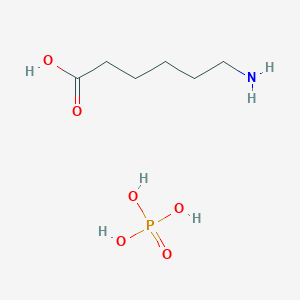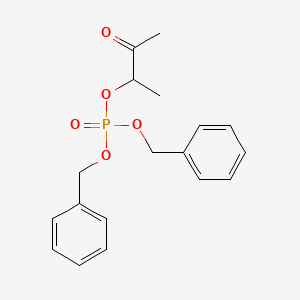![molecular formula C10H11ClN2O2S2 B14267927 2-Chloro-N-[(prop-2-en-1-yl)carbamothioyl]benzene-1-sulfonamide CAS No. 135594-19-3](/img/structure/B14267927.png)
2-Chloro-N-[(prop-2-en-1-yl)carbamothioyl]benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-[(prop-2-en-1-yl)carbamothioyl]benzene-1-sulfonamide is a chemical compound with a complex structure that includes a chloro group, an allyl group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[(prop-2-en-1-yl)carbamothioyl]benzene-1-sulfonamide typically involves the reaction of 2-chlorobenzenesulfonamide with prop-2-en-1-yl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[(prop-2-en-1-yl)carbamothioyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) in dichloromethane at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) in ether at low temperatures.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of epoxides or hydroxylated products.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
2-Chloro-N-[(prop-2-en-1-yl)carbamothioyl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for protein binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[(prop-2-en-1-yl)carbamothioyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or modulation of their activity. The sulfonamide group is known to interact with the active sites of enzymes, while the allyl group can participate in covalent bonding with nucleophilic residues.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(prop-2-en-1-yl)acetamide: Similar structure but lacks the sulfonamide group.
2-Chloro-N-(prop-2-en-1-yl)pyridine-3-carboxamide: Contains a pyridine ring instead of a benzene ring.
2-Chloro-2-propen-1-ol: Contains a hydroxyl group instead of the sulfonamide group.
Uniqueness
2-Chloro-N-[(prop-2-en-1-yl)carbamothioyl]benzene-1-sulfonamide is unique due to the presence of both the sulfonamide and allyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry.
Properties
CAS No. |
135594-19-3 |
|---|---|
Molecular Formula |
C10H11ClN2O2S2 |
Molecular Weight |
290.8 g/mol |
IUPAC Name |
1-(2-chlorophenyl)sulfonyl-3-prop-2-enylthiourea |
InChI |
InChI=1S/C10H11ClN2O2S2/c1-2-7-12-10(16)13-17(14,15)9-6-4-3-5-8(9)11/h2-6H,1,7H2,(H2,12,13,16) |
InChI Key |
UDMBUBPXKXNMOB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=S)NS(=O)(=O)C1=CC=CC=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


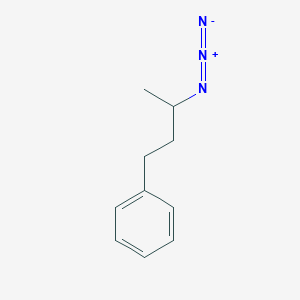
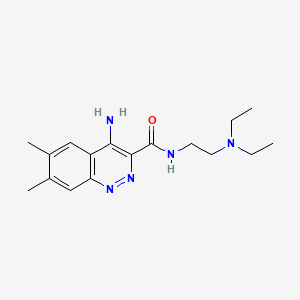
![(5-Cyano-2-methyl[3,4'-bipyridin]-6(1H)-ylidene)propanedinitrile](/img/structure/B14267863.png)
![Silane, tris(1-methylethyl)[(2S)-oxiranylmethoxy]-](/img/structure/B14267877.png)
![2-[(3-Chloropropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14267880.png)
![[(1-Iodohex-1-en-1-yl)selanyl]benzene](/img/structure/B14267883.png)
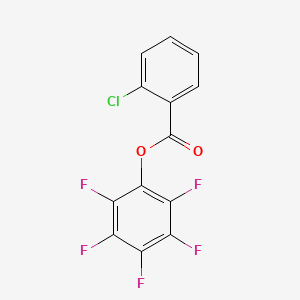
![2-(2-Thienyl)-5-[5-(1-oxohexyl)-2-thienyl]thiophene](/img/structure/B14267887.png)
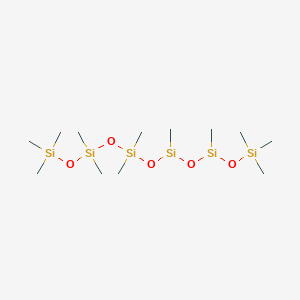
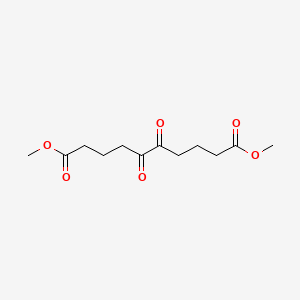
![1-[(2-Methoxypropan-2-YL)peroxy]dodecane](/img/structure/B14267899.png)
